Sacubitril-d4

Vue d'ensemble

Description

Il est principalement utilisé comme étalon interne pour la quantification du Sacubitril dans diverses méthodes analytiques, telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . Le Sacubitril est une forme de prodrug de l'ester éthylique de l'inhibiteur de la néprilysine LBQ657, qui est utilisé en association avec le valsartan pour le traitement de l'insuffisance cardiaque et de l'hypertension artérielle .

Méthodes De Préparation

La préparation d'AHU377-d4 implique plusieurs étapes de synthèse. Le processus commence par l'oxyde de benzyle de glycidol chiral comme matériau d'initiation. Ce composé subit une réaction d'addition avec un réactif de Grignard biphénylique, suivie d'une réaction de Mitsunobu avec de la succimide ou de la phtalimide . Le composé intermédiaire obtenu après élimination de la protection benzyle est oxydé pour former un aldéhyde, qui réagit ensuite avec un réactif d'ylide de phosphore pour obtenir le composé intermédiaire cible . Le produit final, AHU377-d4, est obtenu par hydrogénation catalytique sélective et hydrolyse de la seule liaison amide .

Analyse Des Réactions Chimiques

AHU377-d4 subit diverses réactions chimiques, notamment :

Oxydation : Le composé intermédiaire est oxydé pour former un aldéhyde.

Réduction : L'hydrogénation catalytique sélective est utilisée pour obtenir le produit final.

Substitution : La réaction de Mitsunobu implique la substitution d'un groupe hydroxyle par un groupe succimide ou phtalimide.

Les réactifs couramment utilisés dans ces réactions comprennent le réactif de Grignard biphénylique, la succimide ou la phtalimide, le réactif d'ylide de phosphore et des catalyseurs pour l'hydrogénation . Les principaux produits formés à partir de ces réactions sont les composés intermédiaires et le produit final, AHU377-d4 .

Applications de la recherche scientifique

AHU377-d4 est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes de ses applications :

Chimie analytique : AHU377-d4 est utilisé comme étalon interne pour la quantification du Sacubitril dans les analyses GC-MS et LC-MS.

Recherche cardiovasculaire : Le Sacubitril, la forme non deutérée d'AHU377-d4, est utilisé en association avec le valsartan pour le traitement de l'insuffisance cardiaque et de l'hypertension artérielle.

Pharmacocinétique : AHU377-d4 est utilisé dans les études pharmacocinétiques pour surveiller le métabolisme et la distribution du Sacubitril dans les systèmes biologiques.

Mécanisme d'action

AHU377-d4, en tant que forme deutérée du Sacubitril, partage le même mécanisme d'action que le Sacubitril. Le Sacubitril est un prodrug qui est activé en sacubitrilat (LBQ657) par déséthylation via les estérases . Le sacubitrilat inhibe l'enzyme néprilysine, qui est responsable de la dégradation des peptides natriurétiques auriculaires et cérébraux . Ces peptides abaissent la tension artérielle en réduisant le volume sanguin . La combinaison du Sacubitril avec le valsartan, un bloqueur des récepteurs de l'angiotensine, offre un double mécanisme d'action qui cible à la fois le système rénine-angiotensine et le système des peptides natriurétiques .

Applications De Recherche Scientifique

Background on Sacubitril-d4

Sacubitril is a neprilysin inhibitor that, when combined with valsartan (an angiotensin receptor blocker), forms the drug Entresto, which is used for treating heart failure with reduced ejection fraction (HFrEF). The deuterated version, this compound, serves as an internal standard in various analytical methods due to its similar chemical properties to sacubitril, allowing for more accurate quantification in biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is extensively used as an internal standard in LC-MS/MS methods for quantifying sacubitril and valsartan in plasma. The following table summarizes key studies that have developed LC-MS/MS methods incorporating this compound:

These studies emphasize the critical role of this compound in enhancing the precision of pharmacokinetic assessments.

Bioequivalence Studies

This compound has been utilized in bioequivalence studies to compare different formulations of sacubitril/valsartan. The use of deuterated compounds allows researchers to account for variability in sample preparation and analysis, thus providing reliable data on the bioavailability of new formulations.

Pharmacokinetics and Pharmacodynamics

Research involving this compound has contributed significantly to understanding the pharmacokinetics of sacubitril. For instance, studies have shown that the presence of this compound can help delineate metabolic pathways and assess how variations in dosing affect drug levels in patients with heart failure.

Case Studies

- PARADIGM-HF Trial : This pivotal trial demonstrated that sacubitril/valsartan significantly reduces cardiovascular death and hospitalization due to heart failure compared to enalapril. Research involving this compound provided insights into patient responses based on metabolic profiles .

- Atrial Fibrillation Prevention : A systematic review indicated that sacubitril/valsartan may reduce the incidence of atrial fibrillation in heart failure patients, with studies utilizing this compound to monitor drug levels accurately across different patient demographics .

Mécanisme D'action

AHU377-d4, as a deuterated form of Sacubitril, shares the same mechanism of action as Sacubitril. Sacubitril is a prodrug that is activated to sacubitrilat (LBQ657) by de-ethylation via esterases . Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of atrial and brain natriuretic peptides . These peptides lower blood pressure by reducing blood volume . The combination of Sacubitril with valsartan, an angiotensin receptor blocker, provides a dual mechanism of action that targets both the renin-angiotensin system and the natriuretic peptide system .

Comparaison Avec Des Composés Similaires

AHU377-d4 est unique en raison de sa forme deutérée, qui offre une stabilité accrue et permet une quantification plus précise dans les méthodes analytiques . Des composés similaires comprennent :

Sacubitril calcium : Une autre forme de Sacubitril utilisée dans la recherche et les applications cliniques.

L'unicité d'AHU377-d4 réside dans son utilisation comme étalon interne, qui est cruciale pour une quantification précise et fiable du Sacubitril dans diverses méthodes analytiques .

Activité Biologique

Sacubitril-d4 is a deuterated form of sacubitril, a neprilysin inhibitor used in combination with valsartan for treating heart failure with reduced ejection fraction (HFrEF). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Sacubitril functions by inhibiting neprilysin, an enzyme responsible for degrading natriuretic peptides. This inhibition leads to increased levels of these peptides, promoting natriuresis (the excretion of sodium in urine), vasodilation, and reduced cardiac stress. The combination of sacubitril with valsartan, an angiotensin II receptor blocker (ARB), enhances the therapeutic effects by simultaneously blocking the renin-angiotensin-aldosterone system (RAAS) and increasing natriuretic peptide levels .

Pharmacological Effects

The pharmacological effects of this compound are similar to those of its non-deuterated counterpart. Key findings from clinical studies include:

- Reduction in Cardiovascular Mortality : In the PARADIGM-HF trial, sacubitril/valsartan demonstrated a 20% reduction in cardiovascular mortality compared to enalapril .

- Improvement in Heart Failure Symptoms : Patients treated with sacubitril/valsartan showed significant improvements in New York Heart Association (NYHA) functional class and quality of life measures .

- Reduction in Hospitalization Rates : The use of sacubitril/valsartan has been associated with fewer hospitalizations for heart failure exacerbations .

Clinical Studies

1. PARADIGM-HF Trial

This pivotal study involved 8,399 patients with HFrEF and compared sacubitril/valsartan to enalapril. The results indicated a significant reduction in the composite endpoint of cardiovascular death or first hospitalization for heart failure (21.8% vs. 26.5%, hazard ratio 0.80) over a median follow-up of 27 months .

| Endpoint | Sacubitril/Valsartan | Enalapril | Hazard Ratio (95% CI) |

|---|---|---|---|

| Cardiovascular Death or HF Hospitalization | 21.8% | 26.5% | 0.80 (0.73-0.87) |

2. PARAMOUNT Study

This phase II trial evaluated the efficacy and safety of sacubitril/valsartan versus valsartan alone over 36 weeks. Results showed significant decreases in N-terminal pro-brain natriuretic peptide (NT-proBNP) levels and improvements in left atrial size and remodeling .

Case Studies

A notable case study highlighted the effectiveness of sacubitril/valsartan in a patient with advanced heart failure who had previously been unresponsive to conventional therapies. After initiating treatment, the patient exhibited marked improvements in functional capacity and quality of life, corroborating findings from larger trials .

Safety Profile

The safety profile of this compound aligns with that of sacubitril, showing common adverse effects such as hypotension, hyperkalemia, and renal impairment. Monitoring renal function and serum potassium levels is crucial during therapy initiation and dose adjustments .

Propriétés

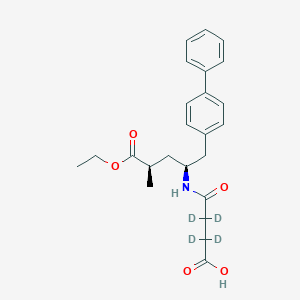

IUPAC Name |

2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNXFZCZUAOOQC-JCZLLWNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC)C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.